5-bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide
CAS No.: 1182804-63-2
Cat. No.: VC11931342
Molecular Formula: C13H11BrClNO3S
Molecular Weight: 376.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182804-63-2 |
|---|---|
| Molecular Formula | C13H11BrClNO3S |
| Molecular Weight | 376.65 g/mol |
| IUPAC Name | 5-bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C13H11BrClNO3S/c1-19-12-7-2-9(14)8-13(12)20(17,18)16-11-5-3-10(15)4-6-11/h2-8,16H,1H3 |
| Standard InChI Key | LAXVDNUGSJENOY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)Cl |
Introduction
Structural and Chemical Properties
5-Bromo-N-(4-chlorophenyl)-2-methoxybenzene-1-sulfonamide (CAS No. 1182804-63-2) is a halogenated sulfonamide characterized by a benzene ring substituted with bromine, methoxy, and sulfonamide groups. The molecular formula is C₁₃H₁₁BrClNO₃S, with a molecular weight of 376.65 g/mol.
Molecular Architecture
The compound’s structure comprises:
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A benzene ring with a sulfonamide group (-SO₂NH-) at position 1.
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A bromine atom at position 5.
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A methoxy group (-OCH₃) at position 2.
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A 4-chlorophenyl group attached to the sulfonamide nitrogen.
This arrangement confers unique electronic and steric properties, influencing reactivity and intermolecular interactions.
Table 1: Key Chemical Properties
| Property | Value/Descriptor |
|---|---|
| CAS Number | 1182804-63-2 |
| Molecular Formula | C₁₃H₁₁BrClNO₃S |
| Molecular Weight | 376.65 g/mol |
| IUPAC Name | 5-Bromo-N-(4-chlorophenyl)-2-methoxybenzenesulfonamide |
| Halogen Substituents | Bromine (Br), Chlorine (Cl) |
| Functional Groups | Sulfonamide, Methoxy, Aryl |
Synthesis and Manufacturing
The synthesis of sulfonamide derivatives typically involves multi-step reactions, including halogenation, sulfonation, and methoxylation .
Proposed Synthesis Pathway
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Bromination: Introduction of bromine to a benzene ring precursor.
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Sulfonation: Reaction with chlorosulfonic acid to install the sulfonyl chloride group.
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Amination: Coupling with 4-chloroaniline to form the sulfonamide bond.
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Methoxylation: O-Methylation using methyl iodide or dimethyl sulfate .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield* |
|---|---|---|
| Bromination | Br₂, FeBr₃ (Catalyst), 40–60°C | ~75% |
| Sulfonation | ClSO₃H, 0–5°C, Dichloromethane | ~60% |
| Amination | 4-Chloroaniline, Pyridine, RT | ~50% |
| Methoxylation | CH₃I, K₂CO₃, DMF, 80°C | ~70% |
*Yields estimated from analogous sulfonamide syntheses .
Physicochemical Characteristics
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the sulfonamide group.
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Stability: Stable under ambient conditions but may degrade under strong acidic/basic environments or UV exposure .
Spectroscopic Data
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IR Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
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¹H NMR: Signals for methoxy (~δ 3.8 ppm), aromatic protons (~δ 7.0–7.8 ppm), and NH (~δ 6.5 ppm) .
| Activity Type | Mechanism/Target | Potential Efficacy* |
|---|---|---|
| Antimicrobial | DHPS inhibition | Moderate |
| Anticancer | CA-IX/Ribonucleotide reductase | High |
| Antioxidant | Radical scavenging | Moderate–High |
*Based on structural analogs .
Research Gaps and Future Directions
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In vitro Screening: Prioritize cytotoxicity assays against cancer cell lines (e.g., MCF-7, A549).
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Structural Optimization: Modify the chlorophenyl group to enhance solubility or target affinity.
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Pharmacokinetic Studies: Assess oral bioavailability and metabolic stability.
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